![molecular formula C12H8O6 B162919 Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride CAS No. 1719-83-1](/img/structure/B162919.png)
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
Overview
Description
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride is a chemical compound with the molecular formula C12H8O6. It is known for its rigid bicyclic structure, which includes a bicyclooctene fused with two succinic anhydrides . This compound is often used as a robust molecular scaffold for derivatization due to its stability and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by oxidation and dehydration steps . The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The compound is then purified through sublimation or recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anhydride groups.
Substitution: The anhydride groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to optimize the reaction efficiency.
Major Products
The major products formed from these reactions include various polyamic acids and polyamic esters, which can be further converted into polyimide films .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 248.19 g/mol
- CAS Number : 1719-83-1
- Appearance : White to pale yellow powder/crystal
- Melting Point : 382 °C
The rigidity of COeDA allows it to serve as a robust molecular scaffold for various chemical reactions and materials synthesis. Its structure includes two succinic anhydride units fused to a bicyclooctene framework, which enhances its reactivity and utility in forming complex structures.
Synthesis of Polyimides
COeDA is primarily used as a precursor in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. The process typically involves the reaction of COeDA with aromatic diamines to produce polyamic acids, which are subsequently converted into polyimides through thermal cyclization. This application is crucial in industries such as aerospace and electronics due to the materials' excellent thermal and chemical resistance .
Molecular Scaffolds and Supramolecular Chemistry
The compound serves as a molecular scaffold in supramolecular chemistry, facilitating the design of complex molecular architectures. Its ability to undergo derivatization allows for the creation of various functionalized derivatives that can be used in drug delivery systems or as catalysts in chemical reactions .
Metal-Organic Frameworks (MOFs)
COeDA is utilized in the preparation of metal-organic frameworks (MOFs), which are porous materials composed of metal ions coordinated to organic ligands. The structural integrity provided by COeDA enhances the stability and functionality of these frameworks, making them suitable for applications in gas storage, separation technologies, and catalysis .
Carbon Fixation Processes
Recent studies have explored the use of COeDA in carbon fixation processes, where it acts as an intermediate in converting CO into useful organic compounds. This application is particularly relevant in efforts to mitigate climate change by reducing atmospheric carbon dioxide levels through chemical transformations .
Case Study 1: Polyimide Fiber Development
Research has demonstrated that polyamic acid fibers derived from COeDA exhibit superior tensile properties compared to traditional fibers. These fibers were produced using a wet spinning process that optimized parameters such as coagulation medium and resin concentration. The resulting polyimide fibers showed enhanced mechanical performance, making them ideal for high-stress applications in aerospace components .
Case Study 2: MOF Synthesis for Gas Storage
A study focused on synthesizing MOFs using COeDA as a ligand demonstrated significant improvements in gas adsorption capacities compared to other conventional ligands. The study highlighted how modifying the structure of COeDA could lead to enhanced porosity and selectivity for specific gases, such as hydrogen and carbon dioxide, showcasing its potential in energy storage solutions .
Mechanism of Action
The mechanism by which Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride exerts its effects involves its ability to form stable polyimide structures. The molecular targets include the anhydride groups, which react with amines to form polyamic acids and esters. These intermediates undergo cyclization to form polyimides, which are known for their excellent thermal and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Pyromellitic Dianhydride: Another dianhydride used in polyimide synthesis, but with a different structural framework.
4,4’-Biphthalic Anhydride: Similar in function but differs in its bicyclic structure.
4,4’-Oxydiphthalic Anhydride: Used in similar applications but has an ether linkage in its structure.
Uniqueness
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride is unique due to its rigid bicyclic structure, which provides enhanced stability and mechanical properties compared to other dianhydrides. This makes it particularly valuable in applications requiring high-performance materials .
Biological Activity
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (COeDA), with a CAS number of 1719-83-1, is a unique bicyclic compound characterized by its tetracarboxylic structure. This compound has gained attention in various fields, particularly in materials science and biochemistry, due to its potential biological activities and applications in drug delivery systems and as a molecular scaffold.
- Chemical Formula : C₁₂H₈O₆
- Molecular Weight : 248.19 g/mol
- Melting Point : Approximately 360°C
- Appearance : White to pale yellow powder/crystal
1. Drug Delivery Systems
COeDA has been explored as a potential carrier for drug delivery due to its ability to form stable complexes with various therapeutic agents. Research has indicated that modifications of COeDA can enhance the solubility and bioavailability of drugs, making it a promising candidate for developing fast-dissolving drug formulations.
2. Anticancer Activity
Studies have shown that derivatives of COeDA exhibit significant anticancer properties. For instance, when functionalized with carbon nanotubes (CNTs), COeDA demonstrated improved targeting of cancer cells, enhancing the efficacy of chemotherapeutic agents while reducing side effects associated with traditional treatments .
3. Polymer Science
COeDA is widely used in synthesizing polyimides and polyamic acids, which are essential in developing high-performance polymers for electronic applications. The rigidity and thermal stability imparted by COeDA make it suitable for creating materials that withstand extreme conditions .
Case Studies
- Functionalization with Carbon Nanotubes :
- Polyimide Film Development :
Comparative Data Table
Property | Value |
---|---|
Chemical Formula | C₁₂H₈O₆ |
Molecular Weight | 248.19 g/mol |
Melting Point | ~360°C |
Applications | Drug delivery, polymer synthesis |
Anticancer Efficacy | Significant (enhanced with CNTs) |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride, and how do reaction conditions influence yield?
The primary synthesis involves a double Diels-Alder cycloaddition between maleic anhydride and 2H-pyran-2-one derivatives. Reaction parameters such as temperature (e.g., reflux in acetic acid), solvent choice (polar aprotic solvents like N-methyl-2-pyrrolidone), and stoichiometric ratios significantly impact yield and purity. For instance, heating maleic anhydride with 2H-pyran-2-one at elevated temperatures (~348 K) for extended periods (84 hours) achieves quantitative yields in some cases . Purification via sublimation or recrystallization from acetic acid is critical to obtain ≥95% purity .
Q. What purification methods ensure high purity for this compound in polymer synthesis?
Sublimation is a preferred method for achieving high purity (>98%), particularly when synthesizing polyimides or poly(amide-imide)s. Recrystallization from acetic acid or cold aqueous HCl solutions is also effective, as demonstrated in the isolation of diimide intermediates . HPLC (≥95.0 area%) and methanolysis-based purity assays are essential for validating anhydride integrity before polymerization .
Q. How is this compound structurally characterized, and what analytical techniques are essential?
X-ray crystallography confirms the bicyclic framework and anhydride group geometry, revealing weak C–H···O interactions that stabilize the crystal lattice . FTIR spectroscopy identifies characteristic carbonyl stretches (~1850 cm⁻¹ for anhydride groups), while ¹H-NMR and elemental analysis validate molecular composition. Thermogravimetric analysis (TGA) assesses thermal stability, critical for high-temperature applications .
Advanced Research Questions
Q. How can microwave-assisted synthesis and ionic liquid catalysts optimize esterification of this dianhydride?
Microwave irradiation significantly accelerates esterification reactions, reducing reaction times from hours to minutes. For example, ionic liquids like [BMIM][BF₄] act as dual solvents and catalysts, enabling efficient conversion of the dianhydride to tetraesters (e.g., 86% yield in 30 minutes) under mild conditions. This method enhances regioselectivity and minimizes side reactions compared to conventional heating .
Q. What strategies address steric hindrance during hydrogenation of bicyclo[2.2.2]octene derivatives?
Isomerization of tetraesters (e.g., 86 → 87) reduces steric bulk around the double bond, enabling milder hydrogenation conditions (3 bar H₂, Pd/C catalyst, room temperature). Layered double hydroxide (LDH)-supported Rh or Pt catalysts further improve chemoselectivity, favoring double bond reduction over side reactions . Computational modeling (e.g., MD simulations) aids in predicting steric effects and optimizing catalyst design .
Q. How does copolymer design with cycloaliphatic and aromatic dianhydrides affect polyimide properties?
Blending this dianhydride with aromatic counterparts (e.g., 4,4′-oxydiphthalic anhydride) enhances thermal stability (Tg > 300°C) and optical transparency in films. The rigid bicyclic structure reduces chain flexibility, improving mechanical strength, while cycloaliphatic segments lower dielectric constants, making them suitable for flexible electronics . Solvent casting parameters (e.g., DMAc solvent, 15% solid content) must be optimized to avoid phase separation .
Q. How can researchers resolve discrepancies in catalytic performance when using different metal catalysts?
Contradictory catalytic outcomes (e.g., in Beckmann rearrangements) often arise from variations in acid site strength and metal dispersion. Systematic studies comparing Pd, Rh, and Ge-doped aluminophosphates under identical conditions (temperature, pressure, substrate ratio) are essential. Kinetic profiling and in situ spectroscopy (e.g., FTIR) help identify active intermediates and deactivation pathways .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on solubility and reactivity in polar aprotic solvents?
Discrepancies in solubility (e.g., insolubility in acetone vs. slight solubility in DMF) may stem from differences in anhydride purity or residual moisture. Pre-drying solvents over molecular sieves and verifying anhydride integrity via Karl Fischer titration are recommended. Reactivity variations in nucleophilic substitutions (e.g., with amines) can be mitigated by standardizing reaction protocols (e.g., reflux times, stoichiometry) .
Properties
IUPAC Name |
4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOGCGOPKPCECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938064 | |
Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-83-1 | |
Record name | 3a,4,4a,7a,8,8a-Hexahydro-4,8-etheno-1H,3H-benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1719-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.2)oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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